molecular formula C11H10N2O B1165802 2-Propenal,3-(2-methyl-1H-benzimidazol-1-yl)-(9CI) CAS No. 107113-20-2

2-Propenal,3-(2-methyl-1H-benzimidazol-1-yl)-(9CI)

Cat. No.: B1165802
CAS No.: 107113-20-2
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Description

2-Propenal,3-(2-methyl-1H-benzimidazol-1-yl)-(9CI) is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenal,3-(2-methyl-1H-benzimidazol-1-yl)-(9CI) typically involves the condensation of 2-methylbenzimidazole with an appropriate aldehyde under acidic or basic conditions. The reaction may require a catalyst to enhance the yield and selectivity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming more complex benzimidazole derivatives.

    Reduction: Reduction reactions may convert the aldehyde group to an alcohol.

    Substitution: The benzimidazole ring can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole carboxylic acids, while reduction could produce benzimidazole alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or DNA, disrupting normal cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenal,3-(1H-benzimidazol-1-yl)-(9CI)
  • 2-Propenal,3-(2-methyl-1H-imidazol-1-yl)-(9CI)
  • 2-Propenal,3-(2-methyl-1H-benzothiazol-1-yl)-(9CI)

Uniqueness

2-Propenal,3-(2-methyl-1H-benzimidazol-1-yl)-(9CI) is unique due to the presence of the 2-methyl group on the benzimidazole ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

107113-20-2

Molecular Formula

C11H10N2O

Molecular Weight

0

Synonyms

2-Propenal,3-(2-methyl-1H-benzimidazol-1-yl)-(9CI)

Origin of Product

United States

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